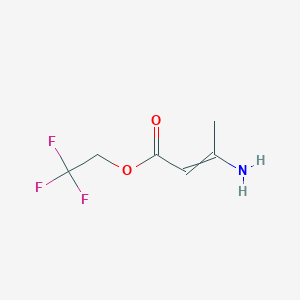

2,2,2-Trifluoroethyl 3-aminobut-2-enoate

Description

Properties

CAS No. |

74668-33-0 |

|---|---|

Molecular Formula |

C6H8F3NO2 |

Molecular Weight |

183.13 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C6H8F3NO2/c1-4(10)2-5(11)12-3-6(7,8)9/h2H,3,10H2,1H3 |

InChI Key |

FTWVSFKTRVFPLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OCC(F)(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2,2,2-trifluoroethyl 3-aminobut-2-enoate with three analogs:

Key Observations:

- Fluorine Effects: The trifluoroethyl group in the target compound increases lipophilicity (logP) and reduces basicity of the amine via electron withdrawal, improving membrane permeability and bioavailability . In contrast, ethyl 3-amino-4,4,4-trifluorobut-2-enoate has fluorine on the β-carbon, which stabilizes the enolate form and enhances acidity .

- Reactivity : Methyl and ethyl analogs undergo faster ester hydrolysis due to smaller alkyl groups, whereas the trifluoroethyl group’s steric bulk and electron withdrawal slow hydrolysis, favoring stability in physiological conditions .

Thermodynamic and Kinetic Data

| Property | This compound | Methyl 3-aminobut-2-enoate | Ethyl 3-amino-4,4,4-trifluorobut-2-enoate |

|---|---|---|---|

| Boiling Point (°C) | ~220–240 (estimated) | 195–200 | 210–215 |

| logP (Octanol-Water) | 1.8–2.2 (estimated) | 0.3–0.7 | 1.5–1.9 |

| Hydrolysis Half-life (pH 7) | >24 hours | 1–2 hours | 6–8 hours |

Notes:

Preparation Methods

Steglich Esterification of 3-Aminobut-2-enoic Acid

A direct approach involves coupling 3-aminobut-2-enoic acid with 2,2,2-trifluoroethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method, adapted from analogous esterifications in azetidine derivatives, proceeds via activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by the trifluoroethanol.

Reaction Conditions :

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

-

Catalysts : DCC (2.82 mmol), DMAP (0.47 mmol)

Limitations :

-

Requires stoichiometric DCC, generating dicyclohexylurea as a byproduct.

-

Sensitive to moisture, necessitating anhydrous conditions.

Transesterification of Methyl 3-Aminobut-2-enoate

Acid-Catalyzed Transesterification

Methyl 3-aminobut-2-enoate undergoes transesterification with 2,2,2-trifluoroethanol under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane facilitates the cleavage of the methyl ester, followed by in situ trapping with trifluoroethanol.

Procedure :

-

Deprotection : Methyl ester (2.07 mmol) treated with TFA (6.875 mL) in CH₂Cl₂ (15 mL) for 30 min.

-

Esterification : Addition of trifluoroethanol and triethylamine (4.15 mmol) at 0°C.

-

Workup : Purification via column chromatography (PE/EA = 3:1) yields 54% product.

Advantages :

-

Avoids coupling agents, simplifying byproduct removal.

-

Compatible with acid-labile functional groups.

Phosphorylacetate Intermediate Route

Synthesis via 2,2,2-Trifluoroethyl Phosphonoacetate

This two-step method involves:

-

Chloroacetylation : 2,2,2-Trifluoroethanol reacts with chloroacetyl chloride (5.43 g, 48 mmol) in CH₂Cl₂ under reflux to form 2,2,2-trifluoroethyl chloroacetate (39% yield after distillation).

-

Phosphorylation : Treatment with trimethyl phosphite (2.55 g, 20.66 mmol) at 80°C for 48 hours yields 2,2,2-trifluoroethyl phosphonoacetate (41% yield).

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | ClCH₂COCl, TEA | Reflux, CH₂Cl₂ | 39% |

| 2 | P(OMe)₃ | 80°C, 48h | 41% |

Applications :

-

The phosphorylated intermediate serves as a versatile precursor for Horner-Wadsworth-Emmons olefination to install the α,β-unsaturated ester.

Photoredox-Catalyzed Radical Synthesis

Radical Functionalization of Enaminones

A modern approach employs photoredox catalysis to generate α-amino radicals, which couple with trifluoroethyl acrylate derivatives. Adapted from heteroaryl amino acid syntheses, this method uses fac-Ir(ppy)₃ (1 mol%) under blue LED irradiation.

Procedure :

-

Substrate : Methyl 2-(di(tert-butoxycarbonyl)amino)but-2-enoate (0.4 mmol).

-

Conditions : EtOH, DIPEA, 80°C, 24h.

Advantages :

-

Mild conditions avoid strong acids/bases.

-

Enables late-stage diversification of the amino group.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Key Challenges |

|---|---|---|---|

| Steglich Esterification | 58% | Moderate | Byproduct removal |

| Transesterification | 54% | High | Acid sensitivity |

| Phosphorylacetate Route | 41% | Low | Multi-step synthesis |

| Photoredox Catalysis | 63% | Emerging | Catalyst cost |

Q & A

Q. What are the recommended synthetic pathways for 2,2,2-Trifluoroethyl 3-aminobut-2-enoate?

Synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:

- Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions .

- Step 2 : Fluorination or trifluoroethyl group introduction via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium .

- Step 3 : Deprotection and purification using column chromatography or recrystallization.

Key parameters include temperature control (0–6°C for intermediates) and inert atmospheres to avoid degradation .

Q. How should researchers characterize this compound to confirm purity and structure?

Analytical methods include:

- NMR Spectroscopy : For verifying trifluoroethyl group signals (δ ~4.3–4.7 ppm for -CF₃CH₂-) and enoate backbone .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ ion at m/z 228.1) and fragmentation patterns .

- HPLC : For purity assessment (>95% recommended for biological studies) .

Q. What stability considerations are critical during storage and handling?

- Storage : Keep at -20°C in airtight containers to prevent hydrolysis of the enoate ester .

- Light Sensitivity : Protect from UV exposure, as trifluoroethyl groups may degrade under prolonged light .

- Solubility : Use fluorinated solvents (e.g., 1,1,2,2-Tetrafluoroethyl ether) to enhance stability in solution .

Advanced Research Questions

Q. How does the trifluoroethyl group influence biological activity in pharmacokinetic studies?

The -CF₃ group alters:

- Lipophilicity : Increases membrane permeability, as seen in analogs like N-(2,2,2-trifluoroethyl)urea .

- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .

- Receptor Binding : Enhances affinity for hydrophobic binding pockets, as observed in enzyme inhibition assays .

Q. What experimental strategies resolve solubility challenges in aqueous systems?

- Co-solvent Systems : Combine DMSO (10–20%) with fluorinated ethers to maintain solubility without denaturing biomolecules .

- pH Adjustment : Use buffered solutions (pH 6.5–7.5) to stabilize the enoate moiety .

- Micellar Encapsulation : Employ surfactants like Tween-80 for in vitro assays requiring aqueous media .

Q. How do structural analogs compare in reactivity and applications?

| Compound | Key Differences | Applications |

|---|---|---|

| Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate | Phenyl substitution; lacks trifluoroethyl | Enzyme inhibition studies |

| N-(2,2,2-Trifluoroethyl)urea | Urea backbone instead of enoate | Stabilizer in peptide synthesis |

| [4-(2,2,2-Trifluoroethyl)-thiazol-2-yl]methanamine | Thiazole ring; enhanced lipophilicity | Drug discovery for CNS targets |

Q. What are the safety protocols for handling this compound in biological assays?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Segregate fluorinated waste and use licensed contractors for incineration .

- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Methodological Notes

- Contradictions in Data : Some studies report conflicting solubility values for trifluoroethyl derivatives. Validate via parallel experiments using fluorinated solvents vs. aqueous systems .

- Advanced Analytical Tools : Consider X-ray crystallography for resolving steric effects of the trifluoroethyl group on molecular conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.